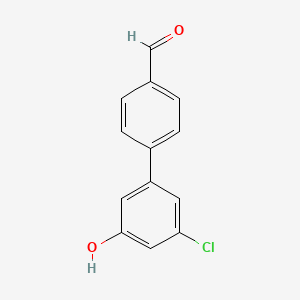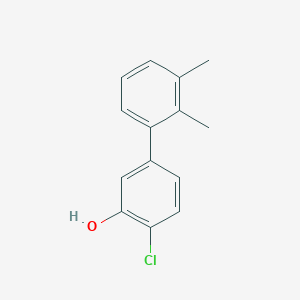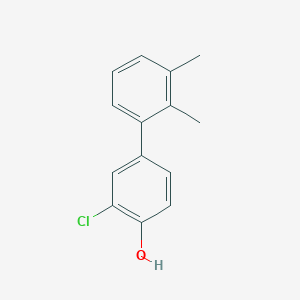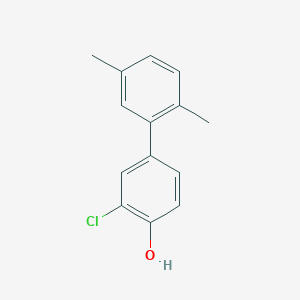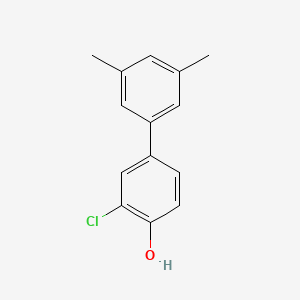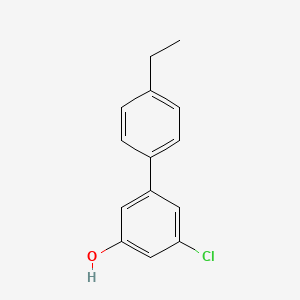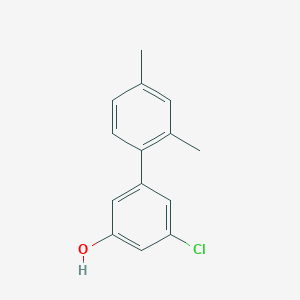
3-Chloro-5-(2,4-dimethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(2,4-dimethylphenyl)phenol, commonly known as DMPP, is an aromatic phenol compound with a number of potential applications in scientific research. It is a white crystalline powder with a melting point of 113-115 °C and a molecular weight of 217.58 g/mol. DMPP is a useful reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects on various organisms, and its potential applications in laboratory experiments.
作用机制
The mechanism of action of DMPP is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cytochrome P450 enzymes, modulation of G-protein-coupled receptor activity, and inhibition of nitric oxide synthase. In addition, it has been proposed that DMPP may act as a competitive inhibitor of tyrosinase, which is involved in the production of melanin in the skin.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP have been studied in various organisms. In rats, DMPP has been shown to decrease the levels of cholesterol and triglycerides in the blood. In addition, it has been shown to reduce the levels of glucose and insulin in the blood. Furthermore, DMPP has been shown to reduce inflammation in rats, as evidenced by decreased levels of interleukin-6 and tumor necrosis factor-α.
实验室实验的优点和局限性
The use of DMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively nontoxic and has low volatility, making it safe to use in laboratory experiments. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of DMPP in scientific research are vast and varied. One potential future direction is to further investigate its potential to modulate the activity of G-protein-coupled receptors. In addition, further research could be conducted to examine its potential to inhibit the growth of cancer cell lines. Furthermore, further studies could be conducted to examine its potential to modulate the activity of enzymes, such as cytochrome P450. Finally, further research could be conducted to examine its potential to modulate the levels of various hormones, such as insulin and leptin.
合成方法
The synthesis of DMPP is accomplished through a three-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide in an aqueous solution. This reaction yields 4-chloro-2-methylphenoxide as the main product. The second step involves the reaction of 4-chloro-2-methylphenoxide with 2,4-dimethylphenyl bromide in the presence of a base to yield the desired product, 3-chloro-5-(2,4-dimethylphenyl)phenol. Finally, the product is purified by recrystallization.
科学研究应用
DMPP has a range of potential applications in scientific research. It has been studied as a potential inhibitor of various enzymes, including cytochrome P450, tyrosinase, and nitric oxide synthase. In addition, it has been studied for its potential to modulate the activity of several G-protein-coupled receptors, including the serotonin receptor and the angiotensin receptor. Furthermore, DMPP has been studied for its potential to inhibit the growth of various cancer cell lines, including those of breast and prostate cancer.
属性
IUPAC Name |
3-chloro-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIBJWWBZZUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685870 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261899-14-2 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








